1-(3-Phenylprop-1-en-1-yl)piperidine
Description
1-(3-Phenylprop-1-en-1-yl)piperidine is a piperidine derivative characterized by a propenyl chain substituted with a phenyl group at the third carbon. Its molecular formula is C₁₄H₁₇N, with the SMILES string C1CCN(CC1)CC=CC2=CC=CC=C2. The compound features a piperidine ring (a six-membered amine) linked to a 3-phenylprop-1-enyl moiety, which introduces conjugation via the double bond. This structure may influence its electronic properties, reactivity, and biological interactions. Piperidine derivatives are widely studied due to their presence in pharmaceuticals, natural products, and bioactive molecules .
Properties
CAS No. |
77084-89-0 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
1-(3-phenylprop-1-enyl)piperidine |
InChI |
InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-9,13H,2,5-6,10-12H2 |
InChI Key |
LIFOJIIJOWKWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenylprop-1-en-1-yl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with cinnamaldehyde under basic conditions. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of 1-(3-Phenylprop-1-en-1-yl)piperidine often employs continuous flow reactions. These methods enhance the efficiency and yield of the compound while minimizing the use of hazardous solvents . Microwave irradiation has also been utilized to accelerate the reaction, resulting in higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Phenylprop-1-en-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Phenylprop-1-en-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Phenylprop-1-en-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phencyclidine (PCP: 1-(1-Phenylcyclohexyl)piperidine)
- Structural Differences : PCP replaces the propenyl group with a cyclohexyl ring attached to the piperidine nitrogen. This bulky substituent significantly alters steric and electronic properties.
- Biological Activity: PCP is a dissociative anesthetic and NMDA receptor antagonist. Its cyclohexyl group enhances lipophilicity, facilitating blood-brain barrier penetration.
Table 1: Structural and Functional Comparison with PCP
| Property | 1-(3-Phenylprop-1-en-1-yl)piperidine | PCP (1-(1-Phenylcyclohexyl)piperidine) |
|---|---|---|
| Substituent | 3-Phenylpropenyl | Cyclohexyl-phenyl |
| Molecular Formula | C₁₄H₁₇N | C₁₇H₂₅N |
| Key Functional Groups | Conjugated double bond | Cyclohexane ring |
| Receptor Affinity | Uncharacterized | NMDA antagonist |
| Bioactivity | Potential structural alerts | Anesthetic, hallucinogenic |
1-(3-Phenylprop-2-yn-1-yl)piperidine (Alkyne Analog)
- Structural Differences : The alkyne analog replaces the double bond (C=C) with a triple bond (C≡C), reducing conjugation but increasing bond rigidity.
- Collision cross-section analysis () suggests distinct conformational dynamics compared to the propenyl derivative .
- Applications : Alkyne groups are often used in click chemistry, suggesting this analog could serve as a synthetic intermediate for bioconjugation .
Natural Piperidine Derivatives from Piper nigrum
- Examples : 1-[1-oxo-3-phenyl-2E-propenyl]piperidine (compound 8 in ) and (±)-erythro-1-(oxo-4,5-dihydroxy-2E-decaenyl)-piperidine.
- Structural Similarities : These compounds share the propenyl-piperidine backbone but incorporate additional hydroxyl or methoxy groups.
- Bioactivity : Naturally occurring derivatives exhibit antimicrobial and anti-inflammatory properties, suggesting that 1-(3-phenylprop-1-en-1-yl)piperidine may have unexplored bioactivity .
N-Substituted Piperidines
- Key Studies : compares 1-(2,2,2-trifluoroethyl)piperidine (alkyl), 1-(trifluoroacetyl)piperidine (amide), and related sulfonamides.
- Impact of Substituents :
- Alkyl groups (e.g., trifluoroethyl) increase lipophilicity and basicity.
- Amide/sulfonamide groups reduce basicity due to electron-withdrawing effects, altering receptor interactions.
- Relevance: The propenyl group in 1-(3-phenylprop-1-en-1-yl)piperidine may act as a π-electron donor, influencing binding to aromatic receptors or enzymes .
Table 2: Substituent Effects on Piperidine Derivatives
| Substituent Type | Example Compound | Key Properties |
|---|---|---|
| Propenyl (this compound) | 1-(3-Phenylprop-1-en-1-yl)piperidine | Conjugation, moderate lipophilicity |
| Cyclohexyl (PCP) | 1-(1-Phenylcyclohexyl)piperidine | High lipophilicity, NMDA antagonism |
| Trifluoroethyl | 1-(2,2,2-Trifluoroethyl)piperidine | Enhanced metabolic stability |
| Amide | 1-(Trifluoroacetyl)piperidine | Reduced basicity, potential prodrug |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
